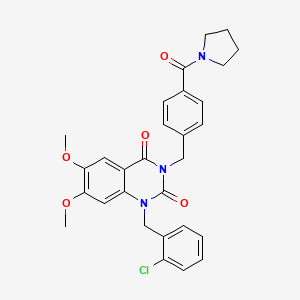
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28ClN3O5 and its molecular weight is 534.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinazoline core with various substituents that influence its biological properties.
Quinazoline derivatives often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline compounds act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Antimicrobial Action : The presence of halogen and methoxy groups enhances the lipophilicity and bioavailability of these compounds, facilitating their penetration into microbial cells .
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
In vitro studies have shown that the compound displays moderate to potent activity against various bacterial strains. The following table summarizes the antimicrobial activity observed:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound is particularly effective against Escherichia coli, with inhibition comparable to standard antibiotics like ampicillin .
Anticancer Activity
The biological activity of quinazoline derivatives extends to anticancer properties. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
Case Study: Anticancer Efficacy
A study focusing on a related quinazoline derivative reported significant cytotoxic effects against various cancer cell lines. The compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring can enhance or diminish their efficacy:
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O5/c1-37-25-15-22-24(16-26(25)38-2)32(18-21-7-3-4-8-23(21)30)29(36)33(28(22)35)17-19-9-11-20(12-10-19)27(34)31-13-5-6-14-31/h3-4,7-12,15-16H,5-6,13-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRYLIGBVONUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














